molecular formula C9H19NO2 B2499507 Ethyl (3S)-3-amino-4,4-dimethylpentanoate CAS No. 197904-10-2

Ethyl (3S)-3-amino-4,4-dimethylpentanoate

Cat. No.: B2499507
CAS No.: 197904-10-2
M. Wt: 173.256
InChI Key: CQMQDGBSOJPPBZ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (3S)-3-amino-4,4-dimethylpentanoate is an organic compound with a unique structure that includes an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3S)-3-amino-4,4-dimethylpentanoate can be synthesized through several methods. One common approach involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. Another method involves the use of Steglich esterification, which employs a carbodiimide coupling reagent and a catalyst such as 4-dimethylaminopyridine (DMAP) in a suitable solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The choice of reagents and conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-amino-4,4-dimethylpentanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Ethyl (3S)-3-amino-4,4-dimethylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a substrate in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl (3S)-3-amino-4,4-dimethylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative that interacts with biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4-methylpentanoate
  • Ethyl 3-amino-4,4-dimethylhexanoate
  • Ethyl 3-amino-4,4-dimethylbutanoate

Uniqueness

Ethyl (3S)-3-amino-4,4-dimethylpentanoate is unique due to its specific stereochemistry and the presence of both an amino group and an ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthesis and research .

Properties

IUPAC Name

ethyl (3S)-3-amino-4,4-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-5-12-8(11)6-7(10)9(2,3)4/h7H,5-6,10H2,1-4H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMQDGBSOJPPBZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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